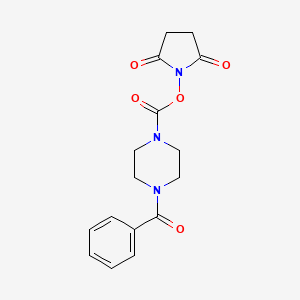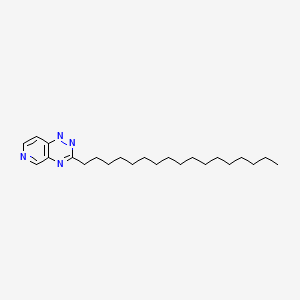
Pyrido(3,4-e)-1,2,4-triazine, 3-heptadecyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido(3,4-e)-1,2,4-triazine, 3-heptadecyl- is a heterocyclic compound that features a pyridine ring fused with a triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3,4-e)-1,2,4-triazine, 3-heptadecyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a triazine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Pyrido(3,4-e)-1,2,4-triazine, 3-heptadecyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Pyrido(3,4-e)-1,2,4-triazine, 3-heptadecyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of Pyrido(3,4-e)-1,2,4-triazine, 3-heptadecyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: Another heterocyclic compound with a similar structure but different biological activities.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: A compound with a similar triazine ring but different substituents and properties.
Uniqueness
Pyrido(3,4-e)-1,2,4-triazine, 3-heptadecyl- is unique due to its specific heptadecyl substituent, which can influence its solubility, reactivity, and biological activity. This makes it distinct from other similar compounds and potentially useful for specific applications.
属性
CAS 编号 |
121845-46-3 |
|---|---|
分子式 |
C23H38N4 |
分子量 |
370.6 g/mol |
IUPAC 名称 |
3-heptadecylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C23H38N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-25-22-20-24-19-18-21(22)26-27-23/h18-20H,2-17H2,1H3 |
InChI 键 |
ULGZKTOSEWFLNK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC1=NC2=C(C=CN=C2)N=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


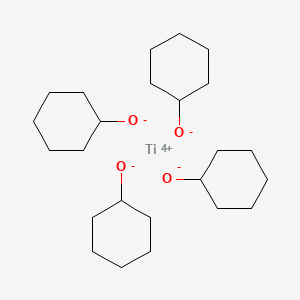
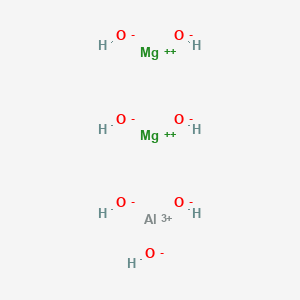
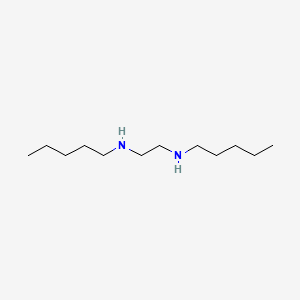
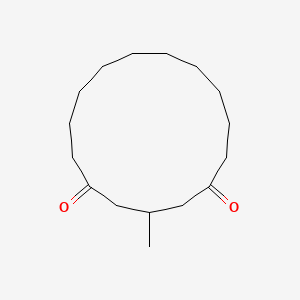
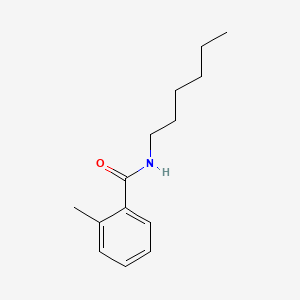
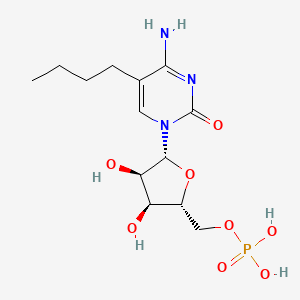
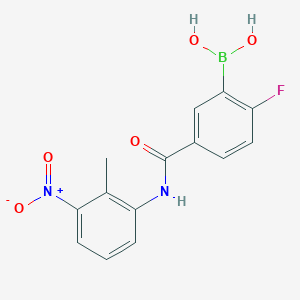

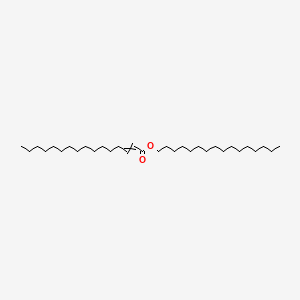

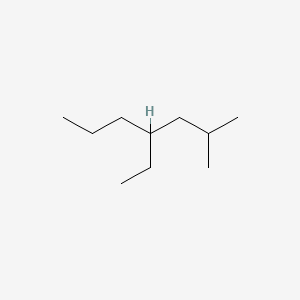
![Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)-](/img/structure/B12654842.png)
